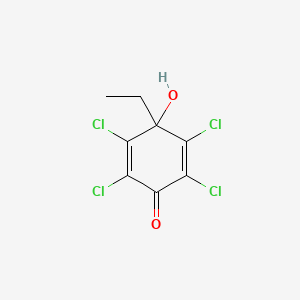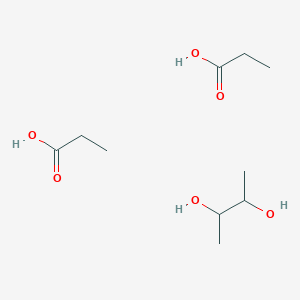![molecular formula C32H24CoN8NaO10 B14469882 sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) CAS No. 71566-26-2](/img/structure/B14469882.png)
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) is a complex azo dye derivative Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+), the process begins with the diazotization of aniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This is followed by coupling with a nitrophenol derivative under basic conditions to form the azo dye. The cobalt(3+) ion is then introduced through complexation reactions .
Industrial Production Methods
Industrial production of azo dyes often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and phenolate moieties.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated aromatic derivatives
Applications De Recherche Scientifique
The compound has diverse applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a biological stain and in DNA binding studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in dyeing processes, particularly for textiles and polymers .
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the cobalt(3+) ion can coordinate with various ligands, influencing the compound’s reactivity and binding properties. These interactions can affect cellular processes and pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(bromophenyl)diazenyl]phenol
- 4-hydroxy-3-[(3-nitrophenyl)diazenyl]benzaldehyde
- 1-[(E)-[(4-iodophenyl)diazenyl]-2-naphthol
Uniqueness
The incorporation of the cobalt(3+) ion distinguishes sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) from other azo dyes.
Propriétés
Numéro CAS |
71566-26-2 |
|---|---|
Formule moléculaire |
C32H24CoN8NaO10 |
Poids moléculaire |
762.5 g/mol |
Nom IUPAC |
sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H14N4O5.Co.Na/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;+3;+1/p-4/b2*15-10-,19-18?;; |
Clé InChI |
AQRNVEOQPRUHAH-TUVBUYJCSA-J |
SMILES isomérique |
C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Co+3] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


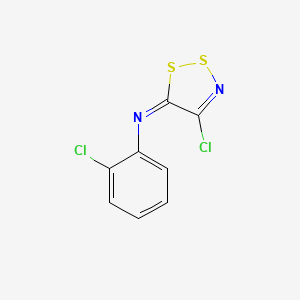
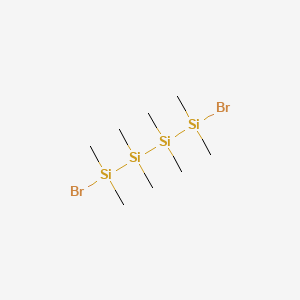
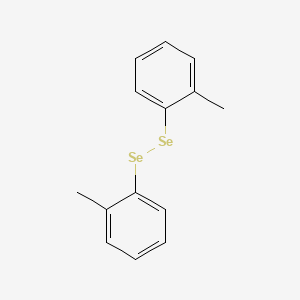
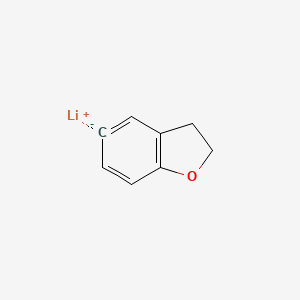

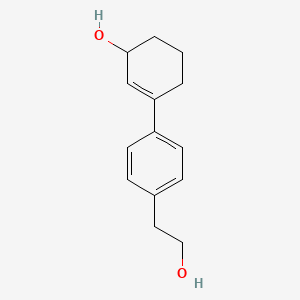

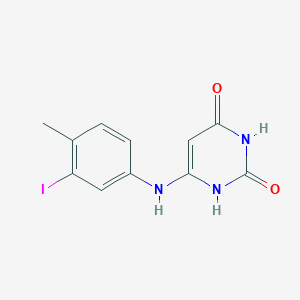

![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
silane](/img/structure/B14469852.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
